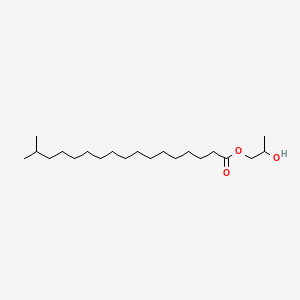

2-hydroxypropyl 16-methylheptadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydroxypropyl 16-methylheptadecanoate: is an ester derived from the reaction of propylene glycol and isostearic acid. It is a versatile compound widely used in various industries, including cosmetics, pharmaceuticals, and food. This compound is known for its excellent emulsifying, stabilizing, and moisturizing properties, making it a valuable ingredient in many formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-hydroxypropyl 16-methylheptadecanoate is synthesized through the esterification of propylene glycol with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of propylene glycol monoisostearate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through filtration and drying to obtain high-purity propylene glycol monoisostearate .

Analyse Chemischer Reaktionen

Types of Reactions: 2-hydroxypropyl 16-methylheptadecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and isostearic acid.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Hydrolysis: Propylene glycol and isostearic acid.

Transesterification: New esters and alcohols.

Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-hydroxypropyl 16-methylheptadecanoate is used as an emulsifier and stabilizer in various chemical formulations. It helps in the formation of stable emulsions and prevents the separation of components in mixtures .

Biology: In biological research, propylene glycol monoisostearate is used as a solubilizing agent for hydrophobic compounds. It enhances the solubility and bioavailability of poorly soluble drugs and other bioactive molecules .

Medicine: In the pharmaceutical industry, propylene glycol monoisostearate is used as an excipient in drug formulations. It improves the stability and delivery of active pharmaceutical ingredients, making it an essential component in topical, oral, and injectable medications .

Industry: this compound is widely used in the cosmetics industry as an emulsifier, moisturizer, and stabilizer. It is found in various products, including creams, lotions, and hair care products. Additionally, it is used in the food industry as an emulsifier and stabilizer in processed foods .

Wirkmechanismus

2-hydroxypropyl 16-methylheptadecanoate exerts its effects primarily through its emulsifying and solubilizing properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in formulations where the uniform distribution of ingredients is necessary. Additionally, propylene glycol monoisostearate enhances the solubility of hydrophobic compounds, improving their bioavailability and effectiveness .

Vergleich Mit ähnlichen Verbindungen

Propylene glycol monostearate: Similar to propylene glycol monoisostearate but derived from stearic acid instead of isostearic acid.

Glycerol monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier and stabilizer in food and cosmetic products.

Sorbitan monostearate: An ester of sorbitol and stearic acid, used as an emulsifier in various formulations.

Uniqueness: 2-hydroxypropyl 16-methylheptadecanoate is unique due to its branched-chain structure from isostearic acid, which imparts different physical and chemical properties compared to its linear counterparts. This structural difference can lead to variations in melting point, solubility, and emulsifying efficiency, making propylene glycol monoisostearate a preferred choice in specific applications .

Eigenschaften

CAS-Nummer |

68171-38-0 |

|---|---|

Molekularformel |

C21H42O3 |

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

2-hydroxypropyl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O3/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(23)24-18-20(3)22/h19-20,22H,4-18H2,1-3H3 |

InChI-Schlüssel |

BJRXGOFKVBOFCO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)O |

Key on ui other cas no. |

68171-38-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.